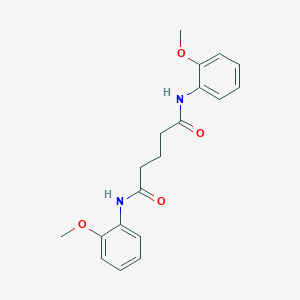

N,N'-bis(2-methoxyphenyl)pentanediamide

Description

N,N'-bis(2-methoxyphenyl)pentanediamide is a diamide derivative featuring a pentanediamide backbone substituted with 2-methoxyphenyl groups at both terminal nitrogen atoms. For example, its crystal structure (monoclinic, space group P21/n) highlights intermolecular interactions such as hydrogen bonding and π-stacking, which influence its coordination chemistry and solvent extraction capabilities . The methoxy groups contribute to chalcogen bonding (O⋯O interactions), enhancing its affinity for metal ions like silver(I) .

Properties

Molecular Formula |

C19H22N2O4 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N,N//'-bis(2-methoxyphenyl)pentanediamide |

InChI |

InChI=1S/C19H22N2O4/c1-24-16-10-5-3-8-14(16)20-18(22)12-7-13-19(23)21-15-9-4-6-11-17(15)25-2/h3-6,8-11H,7,12-13H2,1-2H3,(H,20,22)(H,21,23) |

InChI Key |

UOUKVBWEWVOUKN-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(=O)CCCC(=O)NC2=CC=CC=C2OC |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCCC(=O)NC2=CC=CC=C2OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Metal Coordination

- N,N'-bis(2-methoxyphenyl)malonamide (196): Exhibits strong silver(I) extraction efficiency due to keto-enol tautomerism and coordination through carbonyl oxygen atoms. Competitive extraction studies using ICP-MS show selectivity for Ag⁺ over Pd²⁺ and Cu²⁺ .

- N,N'-bis(2-methoxyphenyl)dithiomalonamide (198) : Thiocarbonyl substitution (C=S replacing C=O) shifts the ¹³C NMR signal from 164.8 ppm (C=O) to 192.3 ppm (C=S), altering metal-binding preferences. However, synthetic challenges limit its yield (1%) .

Physicochemical Modifications

- N1,N5-di((Z)-octadec-9-en-1-yl)pentanediamide (N5) : Incorporates long unsaturated alkyl chains, enhancing lipophilicity for siRNA delivery. This derivative improves transfection efficiency by facilitating membrane fusion .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.